molecular formula C18H19F3N4O3 B6535514 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one CAS No. 1040641-16-4

1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one

Cat. No.: B6535514
CAS No.: 1040641-16-4
M. Wt: 396.4 g/mol
InChI Key: LKOHIKAYPLCZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 6, linked via a piperazine moiety to a trifluoroethanone group. The trifluoroethanone group improves metabolic stability by resisting oxidative degradation. Although direct pharmacological data for this compound are sparse in the provided evidence, structural analogs (e.g., arylpiperazines and pyridazine derivatives) suggest applications in targeting serotonin or dopamine receptors .

Properties

IUPAC Name

1-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-27-12-3-5-15(28-2)13(11-12)14-4-6-16(23-22-14)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOHIKAYPLCZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural variations and inferred pharmacological implications:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Target/Activity
Target Compound : 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one Pyridazine + piperazine 2,5-Dimethoxyphenyl, trifluoroethanone ~434.3 (estimated) High lipophilicity (logP ~3.2*), metabolic stability from CF₃ group Serotonin receptors (5-HT₂A/5-HT₇ inferred)
Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Piperazine Thiophene, 4-(trifluoromethyl)phenyl ~396.3 Enhanced aromatic interactions (thiophene), moderate logP (~2.8) Dopamine D₂/D₃ receptors
Compound 5 (): 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one Piperazine + dihydropyridine 2,3-Dimethylphenyl, fluorophenyl-pyrazole ~545.5 Conformational flexibility (dihydropyridine), high polarity (logP ~2.5) Dual 5-HT₁A/σ₁ receptor modulation
MK45 (): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Pyridine + piperazine Chloro-CF₃-pyridine, thiophene ~447.8 Halogenated pyridine enhances binding affinity, thiophene improves solubility Kinase inhibitors (e.g., JAK2/STAT3 pathways)
Compound 7 (): (3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid Piperazine + pyrimidine Pyrimidine-phenyl, pyrrolidine-carboxylic acid ~439.4 Ionizable carboxylic acid (pH-dependent solubility), pyrimidine for H-bonding Adenosine A₂A receptor antagonists

Structural and Functional Insights

  • Aryl Substituents : The target compound’s 2,5-dimethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4-fluorophenyl in ) or heteroaromatic (e.g., thiophene in ) substituents. These variations influence receptor selectivity; for example, halogenated analogs often show higher affinity for dopamine receptors .
  • Heterocyclic Cores: Pyridazine (target compound) vs. pyridine (MK45) vs. pyrimidine (Compound 7) alter electron distribution and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may enhance interactions with polar residues in receptor pockets compared to monosubstituted heterocycles .
  • Trifluorinated Groups: The trifluoroethanone moiety in the target compound and MK45 improves metabolic stability compared to non-fluorinated analogs (e.g., Compound 21’s trifluoromethylphenyl), which are more prone to oxidative metabolism .

Pharmacokinetic and Physicochemical Comparison

  • Synthetic Complexity : The target compound’s pyridazine synthesis requires regioselective functionalization (e.g., Suzuki coupling for 2,5-dimethoxyphenyl attachment), whereas MK45’s pyridine core simplifies halogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.